Predicted Kinase Target Profile (JAK1/JAK2) vs. In-Class S1P Modulators – No Experimental Confirmation
Computational target prediction using the Similarity Ensemble Approach (SEA) on ChEMBL 20 suggests that 1903751-77-8 may exhibit affinity for JAK2 (P-Value: 22, Max Tc: 43) and JAK1 (P-Value: 24, Max Tc: 43) [1]. This predicted profile differs from that of patented pyrazole-azetidine S1P receptor modulators, which are designed for S1P receptor subtype selectivity [2]. However, no experimental IC50, EC50, or Ki values are available for 1903751-77-8 against any target. The predicted JAK targeting is a class-level inference based on chemical similarity and has not been validated.
| Evidence Dimension | Predicted kinase target engagement |
|---|---|
| Target Compound Data | JAK2 (P-Value: 22), JAK1 (P-Value: 24) – SEA prediction; no experimental data |
| Comparator Or Baseline | In-class S1P modulators (e.g., Allergan patent series): experimental S1P receptor activity data available, no JAK activity reported |
| Quantified Difference | Not quantifiable – target class prediction differs, but no experimental confirmation exists for the target compound |
| Conditions | SEA prediction based on ChEMBL 20; S1P modulator data from patent examples |
Why This Matters
If validated, JAK targeting would differentiate this compound from S1P-focused analogs, but current evidence is insufficient to guide procurement decisions based on target profile.
- [1] ZINC15. (2016). Substance ZINC000357521151: Predicted Targets (JAK2, JAK1, JAK3). University of California, San Francisco. Retrieved from https://zinc15.docking.org/substances/ZINC000357521151/. View Source
- [2] Takeuchi, J. A., Li, L., Im, W. B., & Chow, K. (2014). U.S. Patent Application No. 20140243307. Pyrazole azetidine derivatives as sphingosine 1-phosphate (S1P) receptor modulators. Allergan, Inc. View Source
